![molecular formula C26H32ClN3O6 B12859228 [[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino] 4-chlorobenzoate](/img/structure/B12859228.png)
[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino] 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino] 4-chlorobenzoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino acid derivative and a chlorobenzoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino] 4-chlorobenzoate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The process often starts with the preparation of the amino acid derivatives, followed by the coupling of these derivatives with the chlorobenzoate moiety under specific reaction conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound [[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino] 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like NaBH4 or LiAlH4, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield oxo derivatives, while reduction of the carbonyl groups may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its amino acid derivative structure makes it suitable for use in peptide synthesis and protein engineering .
Medicine
Its unique structure and reactivity make it a promising candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Wirkmechanismus
The mechanism of action of [[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino] 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-aminium]: This compound is a protected enantiomer of the amino acid phenylalanine and is used as a pharmaceutical intermediate.
[(S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-4-methylpentanamide hydrochloride]:
Uniqueness
The uniqueness of [[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino] 4-chlorobenzoate lies in its complex structure, which combines an amino acid derivative with a chlorobenzoate moiety. This unique combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C26H32ClN3O6 |
|---|---|
Molekulargewicht |
518.0 g/mol |
IUPAC-Name |
[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino] 4-chlorobenzoate |
InChI |
InChI=1S/C26H32ClN3O6/c1-16(2)21(29-25(34)35-26(3,4)5)23(32)30(36-24(33)18-11-13-19(27)14-12-18)20(22(28)31)15-17-9-7-6-8-10-17/h6-14,16,20-21H,15H2,1-5H3,(H2,28,31)(H,29,34)/t20-,21-/m0/s1 |
InChI-Schlüssel |
IQJFTNUCGDBRFJ-SFTDATJTSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N([C@@H](CC1=CC=CC=C1)C(=O)N)OC(=O)C2=CC=C(C=C2)Cl)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(C(=O)N(C(CC1=CC=CC=C1)C(=O)N)OC(=O)C2=CC=C(C=C2)Cl)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



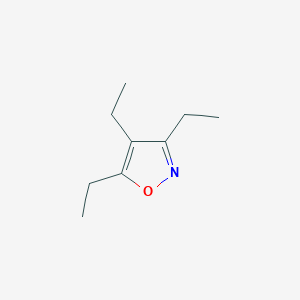
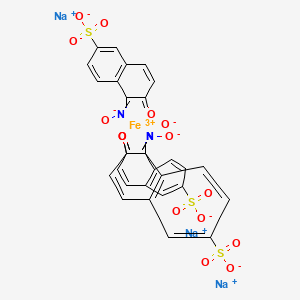
![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)
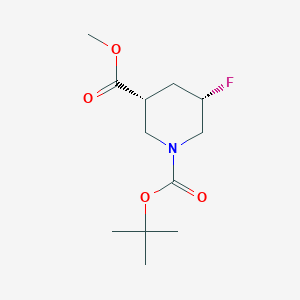


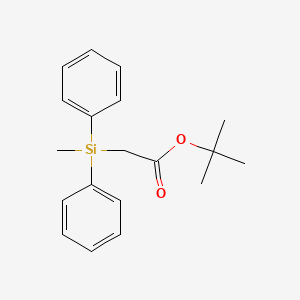
![N-(3-Chloro-4-methyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12859182.png)
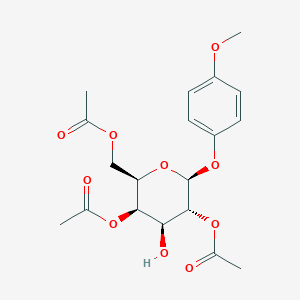


![3,5-Dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B12859200.png)

